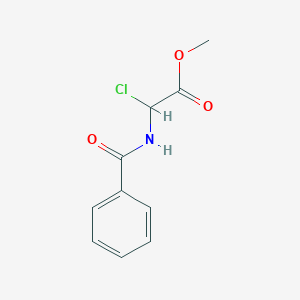
Methyl 2-benzamido-2-chloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-benzamido-2-chloroacetate is an organic compound with the molecular formula C10H10ClNO3. It is a derivative of chloroacetic acid and benzamide, characterized by the presence of a benzamido group and a chloroacetate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-benzamido-2-chloroacetate can be synthesized through the reaction of benzamide with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-benzamido-2-chloroacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Condensation Reactions: The benzamido group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Condensation Reactions: Catalysts such as p-toluenesulfonic acid or Lewis acids.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted derivatives such as azides or thiocyanates.
Hydrolysis: Formation of 2-benzamido-2-chloroacetic acid.
Condensation Reactions: Formation of imines or enamines with various aldehydes or ketones.
Scientific Research Applications
Methyl 2-benzamido-2-chloroacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of methyl 2-benzamido-2-chloroacetate involves its interaction with various molecular targets. The chloro group can act as an electrophile, facilitating nucleophilic attack by biological molecules. The benzamido group can form hydrogen bonds with target proteins, influencing their activity. The ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Methyl 2-benzamido-2-bromoacetate: Similar structure but with a bromo group instead of a chloro group.
Ethyl 2-benzamido-2-chloroacetate: Similar structure but with an ethyl ester instead of a methyl ester.
2-Benzamido-2-chloroacetic acid: The hydrolyzed form of methyl 2-benzamido-2-chloroacetate.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activity. Its chloro group makes it a versatile intermediate for further chemical modifications, while the benzamido group provides opportunities for hydrogen bonding and interaction with biological targets .
Properties
CAS No. |
56538-74-0 |
|---|---|
Molecular Formula |
C10H10ClNO3 |
Molecular Weight |
227.64 g/mol |
IUPAC Name |
methyl 2-benzamido-2-chloroacetate |
InChI |
InChI=1S/C10H10ClNO3/c1-15-10(14)8(11)12-9(13)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,12,13) |
InChI Key |
ODZNELKGXZFXTI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(NC(=O)C1=CC=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


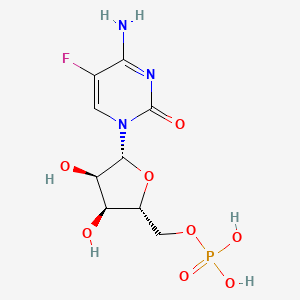
![2-[Chloro(nitro)methylidene]-1-methylimidazolidine](/img/structure/B14645158.png)
![4,4'-[1,3-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B14645164.png)
![Bicyclo[2.2.1]heptan-2-one,7,7-trimethyl-, (1R)-](/img/structure/B14645171.png)
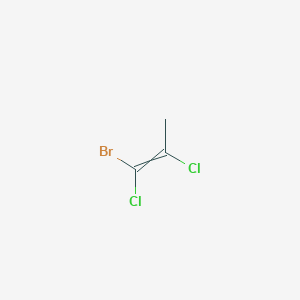
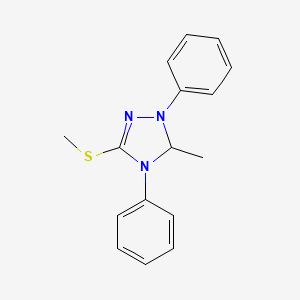
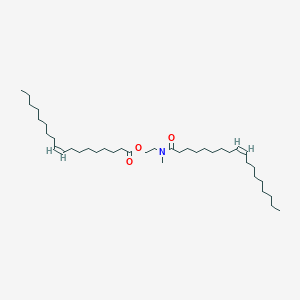
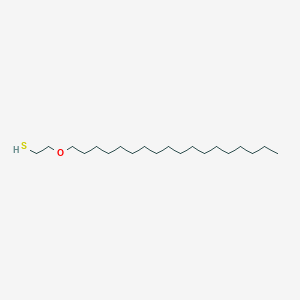
![2,6-Bis[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohexanone](/img/structure/B14645202.png)
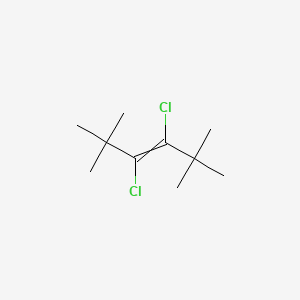
![5,5,7,7-Tetramethyl-1-oxa-6-azaspiro[2.5]octan-6-ol](/img/structure/B14645212.png)
![3,3-Dimethyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14645219.png)

![5-Methyl-2-[(4-methylbenzene-1-sulfonyl)amino]phenyl benzoate](/img/structure/B14645225.png)
